molecular formula C19H11ClO2 B12079308 2-chloro-2-phenyl-1H-phenalene-1,3(2H)-dione CAS No. 5084-47-9

2-chloro-2-phenyl-1H-phenalene-1,3(2H)-dione

Katalognummer: B12079308
CAS-Nummer: 5084-47-9
Molekulargewicht: 306.7 g/mol
InChI-Schlüssel: NKMRLBRDWQLSDJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Phenalene-1,3(2H)-dione, 2-chloro-2-phenyl- is an organic compound that belongs to the class of phenalene derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Phenalene-1,3(2H)-dione, 2-chloro-2-phenyl- typically involves multi-step organic reactions. One common method might include the chlorination of phenalene-1,3-dione followed by the introduction of a phenyl group through a Friedel-Crafts acylation reaction. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane.

Industrial Production Methods

Industrial production methods for such compounds usually involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include continuous flow reactors and advanced purification techniques like recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1H-Phenalene-1,3(2H)-dione, 2-chloro-2-phenyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into hydroquinones or other reduced forms.

    Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that this compound might undergo.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like chlorine, nitric acid, or sulfuric acid under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce hydroquinones.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of organic electronic materials and as a precursor for dyes and pigments.

Wirkmechanismus

The mechanism of action of 1H-Phenalene-1,3(2H)-dione, 2-chloro-2-phenyl- involves its interaction with specific molecular targets and pathways. This might include binding to enzymes or receptors, altering cellular signaling pathways, and inducing changes in gene expression. Detailed studies are required to elucidate the exact mechanisms.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Phenalene-1,3-dione: The parent compound without the chloro and phenyl substitutions.

    2-Chloro-1H-phenalene-1,3(2H)-dione: A similar compound with only the chloro substitution.

    2-Phenyl-1H-phenalene-1,3(2H)-dione: A similar compound with only the phenyl substitution.

Uniqueness

1H-Phenalene-1,3(2H)-dione, 2-chloro-2-phenyl- is unique due to the presence of both chloro and phenyl groups, which can significantly alter its chemical properties and reactivity compared to its unsubstituted counterparts. This makes it a valuable compound for specific applications where these properties are desired.

Eigenschaften

CAS-Nummer

5084-47-9

Molekularformel

C19H11ClO2

Molekulargewicht

306.7 g/mol

IUPAC-Name

2-chloro-2-phenylphenalene-1,3-dione

InChI

InChI=1S/C19H11ClO2/c20-19(13-8-2-1-3-9-13)17(21)14-10-4-6-12-7-5-11-15(16(12)14)18(19)22/h1-11H

InChI-Schlüssel

NKMRLBRDWQLSDJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2(C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.